

An In-depth Technical Guide to Creatinine-d5: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Creatinine-d5**

Cat. No.: **B15553908**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of **Creatinine-d5**, a deuterated analog of creatinine. This isotopically labeled compound is a critical tool in clinical chemistry and drug development, primarily serving as an internal standard for the accurate quantification of creatinine in biological matrices.

Core Chemical and Physical Properties

Creatinine-d5 is a synthetic, stable isotope-labeled version of creatinine. The deuterium atoms replace hydrogen atoms at specific positions in the molecule, resulting in a higher molecular weight without significantly altering its chemical behavior. This mass difference is the key to its utility in mass spectrometry-based analytical methods.

Property	Value	Source(s)
Chemical Name	Creatinine-d5 (N-methyl-d3; imidazolidinone-5,5-d2)	[1] [2]
Molecular Formula	C ₄ D ₅ H ₂ N ₃ O	[2]
Molecular Weight	118.15 g/mol	[2]
Accurate Mass	118.09	[2]
Isotopic Purity	Typically ≥98 atom % D	
Appearance	White to off-white solid	[3]
SMILES	[2H]C([2H]) ([2H])N1C(=N)NC(=O)C1([2H]) [2H]	[2]
InChI	InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3, (H2,5,6,8)/i1D3	
CAS Number (Unlabeled)	60-27-5	[1] [2] [3] [4] [5] [6] [7]
Solubility	Soluble in DMSO. [8] Insoluble in water as per some suppliers. [8] [9] [9]	
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, [3] [8] [10] -20°C for 1 month.	

Chemical Structure

The structure of **Creatinine-d5** is identical to that of creatinine, with the exception of five hydrogen atoms being replaced by deuterium atoms. Three deuterium atoms are located on the N-methyl group, and two are on the carbon atom at position 5 of the imidazolidinone ring.

Applications in Research and Drug Development

The primary application of **Creatinine-d5** is as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][8] The co-elution of the analyte (creatinine) and the deuterated internal standard (**Creatinine-d5**) allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[11]

A notable application is in the assessment of renal function, where creatinine clearance is a key indicator. Accurate measurement of creatinine levels in plasma and urine is crucial, and the use of **Creatinine-d5** as an internal standard enhances the reliability of these measurements.[11][12] Furthermore, it is utilized in in-vitro transporter inhibition assays, for example, with the organic cation transporter 2 (OCT2), to avoid interference from endogenous creatinine.[13]

Experimental Protocol: Quantification of Creatinine in Human Urine using LC-MS/MS

This section details a typical "dilute-and-shoot" method for the quantification of creatinine in human urine samples, utilizing **Creatinine-d5** as an internal standard. This method is valued for its simplicity and high-throughput capabilities.[14]

1. Materials and Reagents:

- Creatinine and **Creatinine-d5** reference standards ($\geq 98\%$ purity)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid
- Drug-free human urine for calibration standards and quality controls

2. Instrumentation:

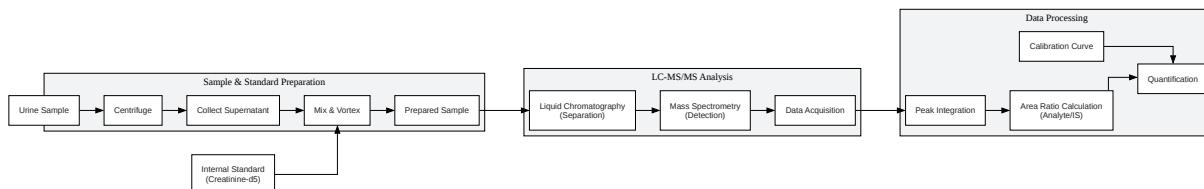
- Liquid Chromatograph (e.g., Agilent 1290 Infinity II or equivalent)
- Mass Spectrometer (e.g., Agilent 6490 Triple Quadrupole or equivalent with an electrospray ionization (ESI) source)

3. Standard and Sample Preparation:

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatinine and **Creatinine-d5** in methanol to a final concentration of 1 mg/mL.[14]
- Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water.[14]
- Internal Standard Working Solution (100 ng/mL): Dilute the **Creatinine-d5** intermediate stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.[14]
- Calibration Standards: Prepare calibration standards by serially diluting the creatinine intermediate stock solution with drug-free urine to achieve a concentration range of 1 ng/mL to 1000 ng/mL.[14]
- Sample Preparation:
 - Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
 - Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.[14]
 - In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution.[14]
 - Vortex the mixture for 30 seconds.

4. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Column: XTerra MS C18 column (30 × 2.1 mm i.d., 3.5 µm) or equivalent.[12]
 - Mobile Phase: Isocratic elution with 50% acetonitrile in water with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.[12]
 - Injection Volume: 1 µL.[12]
- Mass Spectrometry:


- Ionization Mode: Positive electrospray ionization (ESI).[12][14]
- Detection Mode: Multiple Reaction Monitoring (MRM).[14]
- MRM Transitions:
 - Creatinine: m/z 114 → 44[12]
 - Creatinine-d3 (as an example, d5 would be different): m/z 117 → 47[12]
- Instrument Parameters: Optimize cone voltage, collision energy, and source temperatures for maximum signal intensity.

5. Data Analysis:

- Quantify creatinine concentrations in the urine samples by calculating the peak area ratio of the analyte (creatinine) to the internal standard (**Creatinine-d5**) and comparing this ratio to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the LC-MS/MS analytical method described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Creatinine Quantification using LC-MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clearsynth.com [clearsynth.com]
- 2. Creatinine-d5 (N-methyl-d3; imidazolidinone-5,5-d2) [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 60-27-5: Creatinine | CymitQuimica [cymitquimica.com]
- 5. Creatinine [webbook.nist.gov]
- 6. Creatinine (δ^{2H} -methyl-D α^{14C} , 98%) - Cambridge Isotope Laboratories, DLM-3653-0.1 [isotope.com]

- 7. Creatinine CAS#: 60-27-5 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. A Sensitive and Efficient LC-MS/MS Method for Creatinine-d5 Analysis in In Vitro OCT2 Inhibition Assay - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Creatinine-d5: Chemical Properties, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553908#creatinine-d5-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com